molecular formula C12H14N2O3 B576922 tyrosine, N-cyanoethyl- CAS No. 10488-32-1

tyrosine, N-cyanoethyl-

Cat. No.: B576922
CAS No.: 10488-32-1
M. Wt: 234.255
InChI Key: JGVOTJVGVQNJIS-NSHDSACASA-N
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Description

Overview of Amino Acid Modification Strategies in Organic and Medicinal Chemistry

Amino acid modification is a powerful tool in organic and medicinal chemistry, enabling the synthesis of unnatural amino acids (UAAs) with unique properties. rsc.orgresearchgate.net These strategies are broadly categorized into the de novo synthesis of amino acids and the selective derivatization of existing ones. nih.gov Traditional methods often involve the use of protecting groups and harsh reagents, but recent advancements have seen the rise of milder and more selective techniques, such as those employing photoredox catalysis. rsc.orgacs.org These modern approaches allow for the late-stage functionalization of complex molecules and even the modification of amino acid residues within peptides and proteins. rsc.orgnih.gov The introduction of new functional groups can enhance the therapeutic potential of peptides by improving their stability, bioavailability, and target affinity. nih.gov

Significance of N-Substituted Amino Acids in Chemical Biology and Material Science

N-substituted amino acids, a specific class of modified amino acids, have garnered significant attention in chemical biology and material science. nih.govnih.gov In chemical biology, the N-alkylation of amino acids in peptides, for instance, can confer resistance to enzymatic degradation and improve membrane permeability. nih.gov This has profound implications for drug design, as it can transform a biologically active peptide into a viable drug candidate. In material science, the incorporation of N-substituted amino acids into polymers can introduce novel functionalities, influencing properties such as self-assembly, thermal stability, and biocompatibility. nih.gov The ability to tune these properties at the molecular level opens up possibilities for creating advanced materials with tailored characteristics.

Contextualizing Tyrosine as a Substrate for Structural and Functional Modulation

Tyrosine, with its phenolic side chain, is a particularly versatile amino acid for structural and functional modulation. wikipedia.orgnih.gov The hydroxyl group of the phenol (B47542) is a key site for post-translational modifications such as phosphorylation, a critical process in cellular signaling. wikipedia.org Beyond its natural roles, the tyrosine side chain is a prime target for chemical modification. princeton.eduacs.orgnih.gov Its reactivity allows for a range of transformations, including electrophilic substitution and oxidative coupling, enabling the introduction of various functionalities. researchgate.net This makes tyrosine an attractive building block for creating novel amino acid analogues with tailored properties for applications in drug discovery and materials science. tandfonline.comacademie-sciences.fr

Defining Tyrosine, N-cyanoethyl- within the Landscape of N-Substituted Tyrosine Analogues

Within the broad family of modified tyrosine molecules lies the specific compound, Tyrosine, N-cyanoethyl-. This molecule is an N-substituted derivative of L-tyrosine, where a cyanoethyl group (-CH2CH2CN) is attached to the alpha-amino group of the tyrosine backbone. lookchem.com This modification places it within the class of N-substituted tyrosine analogues, which are explored for their potential to alter the biological and chemical properties of tyrosine-containing peptides and other molecules. nih.gov The cyanoethyl group itself is a functional handle that can potentially participate in further chemical transformations. wikipedia.org The synthesis of such derivatives can be achieved through methods like the reaction of L-tyrosine with acrylonitrile (B1666552) or 3-chloropropionitrile (B165592). lookchem.com

Chemical and Physical Properties of Tyrosine, N-cyanoethyl-

While specific experimental data for Tyrosine, N-cyanoethyl- is not extensively available in the public domain, its properties can be inferred from its constituent parts: L-tyrosine and the N-cyanoethyl group.

PropertyValueSource
CAS Number 10488-32-1 lookchem.com
Molecular Formula C12H14N2O3 lookchem.com
Molecular Weight 234.25 g/mol Calculated
Appearance Likely a solidInferred
Solubility Expected to have some water solubilityInferred

This table is populated with available data and reasonable estimations based on the chemical structure.

Synthesis of Tyrosine, N-cyanoethyl-

The synthesis of N-cyanoethyl amino acids can be achieved through the reaction of the parent amino acid with a suitable cyanoethylating agent. For Tyrosine, N-cyanoethyl-, a likely synthetic route involves the reaction of L-tyrosine with acrylonitrile. This reaction, known as cyanoethylation, is a common method for introducing a cyanoethyl group onto an amine. lookchem.com

Another potential route involves the use of 3-chloropropionitrile as the cyanoethylating agent. lookchem.com The reaction would proceed via nucleophilic substitution, with the amino group of tyrosine attacking the electrophilic carbon of 3-chloropropionitrile, displacing the chloride ion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10488-32-1

Molecular Formula

C12H14N2O3

Molecular Weight

234.255

IUPAC Name

(2S)-2-(2-cyanoethylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C12H14N2O3/c13-6-1-7-14-11(12(16)17)8-9-2-4-10(15)5-3-9/h2-5,11,14-15H,1,7-8H2,(H,16,17)/t11-/m0/s1

InChI Key

JGVOTJVGVQNJIS-NSHDSACASA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NCCC#N)O

Synonyms

N-(2-Cyanoethyl)-L-tyrosine

Origin of Product

United States

Synthetic Methodologies for Tyrosine, N Cyanoethyl

Direct N-Cyanoethylation Strategies

Direct cyanoethylation methods offer a straightforward route to N-cyanoethyl-tyrosine by reacting the parent amino acid with a suitable cyanoethylating agent. These strategies can be broadly categorized into the Michael addition of acrylonitrile (B1666552) and alkylation with 3-halopropionitriles.

Michael Addition of Acrylonitrile to Tyrosine Amino Group

The most common method for the cyanoethylation of amines is the Michael addition of acrylonitrile. rsc.org This reaction involves the conjugate addition of a nucleophile, in this case, the amino group of tyrosine, to the electron-deficient carbon-carbon double bond of acrylonitrile. The reaction is typically base-catalyzed, which serves to deprotonate the nucleophile, increasing its reactivity.

The cyanoethylation of amines with acrylonitrile is generally catalyzed by a base. rsc.org While specific catalytic studies for the N-cyanoethylation of tyrosine are not extensively detailed in publicly available literature, general principles from similar reactions can be applied. The choice of catalyst and reaction conditions is crucial to ensure efficient and selective N-alkylation.

Commonly used catalysts for the cyanoethylation of amines include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and organic bases such as triethylamine. thermofisher.com The reaction is often carried out in a protic solvent like ethanol (B145695) or water, which can facilitate the proton transfer steps in the mechanism. The reaction temperature and time are also important parameters that need to be optimized to maximize the yield of the desired product and minimize side reactions, such as the polymerization of acrylonitrile. chalmers.se

Table 1: General Reaction Conditions for Base-Catalyzed Cyanoethylation of Amines with Acrylonitrile

ParameterConditionRationale
Catalyst Alkali Metal Hydroxides (NaOH, KOH), Organic Bases (Triethylamine)Deprotonates the amine to increase its nucleophilicity. thermofisher.com
Solvent Ethanol, Water, or neat (no solvent)Protic solvents can facilitate proton exchange; neat conditions can increase reaction rate.
Reactant Ratio Slight excess of acrylonitrileTo ensure complete conversion of the amine.
Temperature Room temperature to refluxHigher temperatures can increase the reaction rate but may also promote side reactions.
Reaction Time Varies (from hours to days)Dependent on the reactivity of the amine and the specific conditions used.

For instance, the cyanoethylation of a related compound, 4-methoxybenzylamine, with acrylonitrile was achieved by stirring the reactants at room temperature for 45 hours, resulting in an 81% yield of the N-cyanoethylated product after fractional distillation. This example illustrates the typical conditions that could be adapted for the N-cyanoethylation of tyrosine.

A significant challenge in the cyanoethylation of tyrosine is achieving regioselectivity for the amino group over the phenolic hydroxyl group. Both the α-amino group (pKa ~9.2) and the phenolic hydroxyl group (pKa ~10.1) are nucleophilic and can potentially react with acrylonitrile. wikipedia.orgresearchgate.net

Control of regioselectivity can be achieved by carefully controlling the pH of the reaction mixture. By maintaining the pH below the pKa of the phenolic hydroxyl group but above the pKa of the amino group, the amino group will be more deprotonated and thus more nucleophilic than the hydroxyl group. This pH-controlled strategy favors the desired N-cyanoethylation. For example, in the modification of catalase, it was noted that the formation of N-ethoxyformyl-histidine (pKa ~6.8) and O-ethoxyformyl-tyrosine (pKa ~9.9) were pH-dependent, highlighting the importance of pH in directing the modification to a specific site. chemrxiv.org

Another strategy to ensure N-selectivity is the use of protecting groups. The phenolic hydroxyl group can be protected, for instance, as a benzyl (B1604629) ether. mtu.edu This protected tyrosine derivative can then be reacted with acrylonitrile to selectively cyanoethylate the free amino group. Subsequent deprotection of the hydroxyl group would then yield the desired N-cyanoethyl-tyrosine.

Catalytic Approaches and Reaction Conditions

Alternative N-Alkylation Routes Utilizing Cyanoethylating Reagents

An alternative to the Michael addition of acrylonitrile is the use of 3-halopropionitriles as cyanoethylating agents. This method involves a nucleophilic substitution reaction where the amino group of tyrosine attacks the carbon atom bearing the halogen, displacing it to form the N-C bond.

3-Chloropropionitrile (B165592) and 3-bromopropionitrile (B1265702) are common reagents for this type of alkylation. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity. The general procedure involves refluxing the amine with an equimolar amount of the 3-halopropionitrile in a suitable solvent like absolute ethanol. acs.org

Table 2: General Reaction Conditions for N-Cyanoethylation using 3-Halopropionitriles

ParameterConditionRationale
Reagent 3-Chloropropionitrile, 3-BromopropionitrileAlkylating agent for the introduction of the cyanoethyl group. acs.org
Solvent Absolute EthanolProvides a suitable medium for the nucleophilic substitution reaction. acs.org
Base Often the amine substrate itself or an added non-nucleophilic baseNeutralizes the HX formed and enhances the nucleophilicity of the amine.
Temperature RefluxTo drive the reaction to completion. acs.org

Both Michael addition with acrylonitrile and alkylation with 3-halopropionitriles are effective methods for N-cyanoethylation. The choice between them often depends on the specific substrate, desired reaction conditions, and scale of the synthesis.

Acrylonitrile (Michael Addition):

Advantages: Generally more atom-economical as no leaving group is lost. The reaction can often be performed under milder conditions (e.g., room temperature). Acrylonitrile is a readily available and inexpensive reagent.

Disadvantages: Prone to polymerization, especially in the presence of strong bases, which can reduce the yield. chalmers.se The high reactivity can sometimes lead to di-cyanoethylation if the product amine is still sufficiently nucleophilic.

3-Halopropionitriles (Nucleophilic Substitution):

Advantages: Less prone to polymerization compared to acrylonitrile. The reaction stoichiometry is often easier to control.

Disadvantages: These reagents are generally less reactive than acrylonitrile, often requiring higher temperatures (reflux) and longer reaction times. acs.org They are also less atom-economical due to the loss of a halide atom. The halide byproduct needs to be neutralized, often by the amine starting material, which consumes an extra equivalent of the amine.

In terms of regioselectivity for tyrosine, the same principles of pH control and protection group strategies would apply to both methods to favor N-alkylation over O-alkylation. The milder conditions often possible with acrylonitrile might offer a slight advantage in minimizing side reactions, but this would need to be determined empirically for the specific case of tyrosine. For complex molecules or when precise control over the reaction is needed, the use of 3-halopropionitriles might be preferred despite the harsher conditions.

Application of 3-Halopropionitriles

Orthogonal Protecting Strategies for Carboxyl and Hydroxyl Functionalities

Yield Optimization and Scalability in Laboratory Synthesis

In solid-phase synthesis, the coupling efficiency at each step directly impacts the final yield of the full-length product. nih.gov For solution-phase synthesis, careful control of reaction conditions such as temperature, reaction time, and stoichiometry of reagents is essential for maximizing the yield. For example, in the monocyanoethylation of 4-methoxybenzylamine, a precursor for a tyrosine analog, the reaction was stirred for 45 hours at room temperature to achieve an 81% yield. mdpi.com

The scalability of a synthetic process from a laboratory scale to a larger, potentially industrial, scale presents additional challenges. wikipedia.org Factors such as heat transfer, mixing, and reagent addition rates become more critical on a larger scale. The development of robust and scalable synthetic routes is an active area of research, with techniques like flow chemistry showing promise for improving scalability and safety.

Purification Techniques for Tyrosine, N-cyanoethyl- and Related Intermediates

The purification of N-cyanoethyl-tyrosine and its synthetic intermediates is a critical step to ensure the final product's purity. A variety of chromatographic techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of amino acid derivatives. koreascience.kr Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (often water and acetonitrile), is frequently used. mdpi.com The addition of an acid like TFA to the mobile phase can improve peak shape and resolution.

Column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds. mdpi.com The choice of solvent system (eluent) is crucial for achieving good separation of the desired product from impurities. For instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small amount of pyridine (B92270) has been used to purify related phosphoramidite (B1245037) derivatives. mdpi.com

Other purification methods that can be employed include:

Crystallization : This technique can be effective for obtaining highly pure solid compounds. For example, tyrosine itself can be purified by dissolving it in hot water and allowing it to crystallize upon cooling. google.com

Ion-exchange chromatography : This method separates molecules based on their net charge and can be particularly useful for purifying amino acids and their derivatives. nih.gov

Extraction : Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials and other impurities. google.com

The choice of purification technique depends on the physical and chemical properties of the compound being purified, the nature of the impurities, and the desired scale of the purification.

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Approaches for Structural Confirmation

The definitive confirmation of the structure of N-cyanoethyl-tyrosine is achieved through the synergistic use of several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular structure, including connectivity and spatial relationships between atoms. For N-cyanoethyl-tyrosine, both one-dimensional and two-dimensional NMR experiments are essential for complete structural assignment. measurlabs.com

The ¹H NMR spectrum provides information on the number and environment of protons in a molecule. In the case of N-cyanoethyl-tyrosine, the introduction of the cyanoethyl group at the nitrogen atom results in characteristic signals. The N-cyanoethyl group consists of two methylene (B1212753) groups (-CH₂-CH₂-CN). The protons of the methylene group adjacent to the nitrogen (N-CH₂) are expected to appear as a triplet, due to coupling with the adjacent methylene protons. Similarly, the protons of the methylene group adjacent to the nitrile group (CH₂-CN) will also present as a triplet. The exact chemical shifts can be influenced by the solvent and pH. ubc.ca

Table 1: Expected ¹H NMR Data for the N-Cyanoethyl Moiety in N-Cyanoethyl-tyrosine

Protons Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-CH₂ -CH₂-CN ~2.7 - 3.1 Triplet (t) ~6-7

Note: These are estimated values and can vary based on experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For the N-cyanoethyl group, three distinct carbon signals are expected. The nitrile carbon (C≡N) typically appears in the downfield region of the spectrum, around 117-120 ppm. The two methylene carbons will have distinct chemical shifts reflecting their proximity to the electronegative nitrogen and nitrile groups.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for the Cyanoethyl Moiety

Carbon Atom Expected Chemical Shift (δ, ppm)
N-C H₂-CH₂-CN ~40 - 45
N-CH₂-C H₂-CN ~18 - 22

Note: These are estimated values based on similar compounds and can vary. rsc.org

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the proposed structure. nih.govmeasurlabs.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For N-cyanoethyl-tyrosine, a cross-peak between the signals of the N-CH₂ and CH₂-CN protons would confirm their adjacent relationship within the cyanoethyl fragment. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would be used to definitively assign the ¹³C signals for the two methylene groups by correlating them with their corresponding, previously assigned, proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying connections across quaternary carbons or heteroatoms. Key HMBC correlations for confirming the structure of N-cyanoethyl-tyrosine would include:

A correlation from the N-CH₂ protons to the nitrile carbon (³J coupling).

A correlation from the CH₂-CN protons to the nitrogen-bearing alpha-carbon of the tyrosine backbone (³J coupling).

A correlation from the N-CH₂ protons to the alpha-carbon of the tyrosine backbone (²J coupling).

These 2D NMR data, taken together, provide unambiguous evidence for the covalent structure of N-cyanoethyl-tyrosine. science.gov

<sup>13</sup>C NMR Chemical Shift Assignments for Cyanoethyl Moiety

Infrared (IR) Spectroscopy for Nitrile Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. uobabylon.edu.iq The nitrile group (C≡N) has a very distinct and characteristic absorption band in the IR spectrum. spectroscopyonline.com

The carbon-nitrogen triple bond stretch results in a sharp, medium-to-strong intensity peak in a region of the spectrum that is relatively free from other absorptions. The presence of this peak is a strong indicator of the successful introduction of the cyanoethyl group onto the tyrosine molecule. Conjugation can shift the absorption to a lower frequency. uobabylon.edu.iq

Table 3: Characteristic IR Absorption for the Nitrile Group

Functional Group Vibration Characteristic Absorption (cm⁻¹) Intensity

Source: uobabylon.edu.iq

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information for structural elucidation: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. uni-saarland.de

For N-cyanoethyl-tyrosine, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum results from the breakdown of the molecular ion into smaller, charged fragments. libretexts.org The analysis of these fragments helps to piece together the original structure. For N-cyanoethyl-tyrosine, expected fragmentation pathways would include:

Loss of the characteristic tyrosine side chain (a benzyl (B1604629) group).

Cleavage of the bond between the nitrogen and the cyanoethyl group.

Loss of the carboxyl group (-COOH) as CO₂ and H. researchgate.net

Fragmentation of the cyanoethyl group itself.

Table 4: Plausible Mass Spectrometry Fragments for N-Cyanoethyl-tyrosine

Fragment Description
[M]+ Molecular Ion
[M - 45]+ Loss of carboxyl group (-COOH)
[M - 53]+ Loss of cyanoethyl group (-CH₂CH₂CN)
[M - 107]+ Loss of hydroxyphenylmethyl radical (tyrosine side chain)

Note: The observed fragments and their relative intensities can vary depending on the ionization technique used. vu.ltmiamioh.edu

The search for data pertaining to High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Column Chromatography, and Elemental Analysis for this specific compound yielded no results.

Therefore, it is not possible to provide a detailed article with data tables on the structural elucidation and analytical characterization methodologies for "tyrosine, N-cyanoethyl-" as no scientific literature appears to be available on this specific compound.

Chemical Reactivity and Transformation Studies of Tyrosine, N Cyanoethyl

Reactivity of the Cyanoethyl Moiety

The cyanoethyl group attached to the nitrogen atom of the tyrosine amino acid introduces a nitrile functionality, which is a focal point for a variety of chemical transformations.

The nitrile group of N-cyanoethyl-tyrosine can be hydrolyzed to a carboxylic acid, a reaction that classifies nitriles as carboxylic acid derivatives. pressbooks.pub This transformation can proceed under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.comchemistrysteps.com The process involves two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com

Under acidic catalysis, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orgorganicchemistrytutor.com A series of proton transfers leads to the formation of a protonated amide, which then undergoes further hydrolysis. pressbooks.publibretexts.org

In base-catalyzed hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the carbon-nitrogen triple bond. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.orgchemistrysteps.com Under mild basic conditions, the amide may be isolated as the final product; however, more vigorous conditions (e.g., higher temperatures) will drive the hydrolysis to completion, yielding the carboxylic acid. organicchemistrytutor.com

Table 1: General Conditions for Nitrile Hydrolysis

Catalyst Conditions Intermediate Final Product
Acid (e.g., H₂SO₄, HCl) Aqueous solution, heat Amide Carboxylic Acid

This table summarizes general conditions for nitrile hydrolysis based on established organic chemistry principles. libretexts.orgorganicchemistrytutor.comchemistrysteps.com

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). pressbooks.publibretexts.org A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous or acidic workup. libretexts.orgchemguide.co.uk This reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Catalytic hydrogenation is another established method for nitrile reduction. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, often at elevated temperature and pressure. chemguide.co.uk

A potential side reaction during nitrile reduction is the formation of secondary amines. This can be mitigated by using specific reagents or adding certain compounds to the reaction mixture, such as ammonia (B1221849) or acids. researchgate.net For molecules containing other reducible functional groups, selective reducing agents like borane (B79455) complexes can be employed to target the nitrile. google.com

Table 2: Reagents for Nitrile Reduction to Primary Amine

Reagent(s) General Conditions Notes
1. LiAlH₄ 2. H₂O or H₃O⁺ Diethyl ether or THF solvent Powerful, non-selective reducing agent. chemguide.co.uk
H₂ / Metal Catalyst Pd, Pt, or Ni catalyst; elevated T & P Common industrial method. chemguide.co.uk

This table outlines common reagents for the reduction of nitriles. chemguide.co.ukgoogle.com

The nitrile functionality of the cyanoethyl group can participate in cyclization reactions, leading to the formation of heterocyclic structures. These reactions are often intramolecular, where another part of the N-cyanoethyl-tyrosine molecule reacts with the nitrile. The synthesis of macrocycles and other heterocyclic compounds often involves such cyclization steps. acs.org

Nitrogen-centered radicals, which can be generated from various precursors under mild conditions, can undergo cyclization onto the nitrile group. organicreactions.org Another pathway involves the addition of a carbon radical to the nitrile. organicreactions.org Reductive cyclization reactions, such as the Cadogan-Sundberg reaction, provide an efficient route for synthesizing various nitrogen-containing heterocycles (azaheterocycles) from starting materials containing a nitro group, which can be conceptually related to precursors of the N-cyanoethyl moiety. researchgate.net Furthermore, electrocyclic reactions like the Nazarov cyclization, while typically involving divinyl ketones, illustrate the principles of acid-catalyzed ring closure that could be applied to suitably designed precursors containing a nitrile group. organic-chemistry.org

Reduction of the Nitrile Group to Amine Functionality

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of N-cyanoethyl-tyrosine is influenced by environmental factors such as temperature and pH. The inherent stability of the parent amino acid, tyrosine, provides a baseline. Studies on free tyrosine have shown that it undergoes thermal decomposition at elevated temperatures. For instance, the decomposition of free tyrosine has been observed to begin around 259°C, proceeding through intermediates like p-hydroxy benzoate (B1203000) anion. researchgate.net The presence of metal cations can catalyze this thermal degradation, lowering the decomposition temperature. researchgate.net

In biological systems, the degradation of tyrosine and its derivatives can be mediated by enzymes. For example, the stability of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis, is regulated by phosphorylation, which can trigger its degradation via the proteasome pathway. nih.gov Similarly, the degradation of other tyrosine-metabolizing enzymes like tyrosine aminotransferase is also a regulated process within the cell, suggesting that the stability of tyrosine derivatives can be context-dependent. nih.gov The cyanoethyl group itself is generally stable but can be cleaved under specific conditions, such as those used for deprotection in oligonucleotide synthesis where it serves as a protecting group for phosphate (B84403) groups. wikipedia.org

Reactions at the Tyrosine Side Chain (Phenolic Hydroxyl) and Carboxyl Group

The tyrosine component of the molecule possesses two additional reactive sites: the phenolic hydroxyl group and the carboxylic acid group.

The carboxylic acid group of N-cyanoethyl-tyrosine can readily undergo esterification and amidation reactions, which are fundamental transformations in peptide and medicinal chemistry. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions.

Amidation, the formation of an amide bond, can be accomplished by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling reagents or the activation of the carboxylic acid, for instance, by converting it into a more reactive acid chloride. rsc.org Modern methods have been developed for the direct amidation of esters, which can be catalyzed by transition metals like nickel or organocatalysts, allowing for the conversion under milder conditions. nih.govmdpi.com

The phenolic hydroxyl group on the tyrosine side chain also exhibits reactivity. It can undergo O-acylation, for example, by reacting with acetic anhydride (B1165640) to form an ester linkage. libguides.com Specific and selective reactions targeting the tyrosine phenol (B47542) group have also been developed, such as aqueous ene-type reactions with cyclic diazodicarboxamides, which are effective over a broad pH range. nih.gov This reactivity allows for specific modifications and conjugations at the tyrosine side chain. In synthetic chemistry, this hydroxyl group often requires protection to prevent unwanted side reactions during transformations at other parts of the molecule. wikipedia.org

Table 3: Mentioned Chemical Compounds

Compound Name
N-cyanoethyl-tyrosine
Tyrosine
Lithium aluminum hydride
Diethyl ether
Palladium
Platinum
Nickel
Borane
p-hydroxy benzoate
Acetic anhydride
Tyrosine hydroxylase

Etherification of the Phenolic Hydroxyl

The phenolic hydroxyl group of tyrosine is a versatile functional group that can undergo various chemical transformations, including etherification. In the context of N-cyanoethyl-tyrosine, the etherification of the phenolic hydroxyl group allows for the introduction of a wide range of substituents, thereby modifying the compound's properties for various applications. This transformation is typically achieved via nucleophilic substitution, where the phenoxide ion, generated by deprotonation of the hydroxyl group, attacks an alkyl halide or another suitable electrophile.

A common method for such etherification is the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide, which then reacts with an alkylating agent. The choice of base and solvent is crucial to ensure high yields and prevent side reactions. For instance, in the synthesis of O-alkyl-L-tyrosine derivatives, a strong base like sodium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) has been utilized to facilitate the reaction with alkyl halides. google.com

While specific studies on the etherification of N-cyanoethyl-tyrosine are not extensively reported in publicly available literature, a general methodology for the O-alkylation of N-protected tyrosine derivatives provides a relevant framework. For example, the synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine has been achieved through a multi-step process involving the etherification of an N-protected tyrosine methyl ester. google.com In this process, the phenolic hydroxyl group is reacted with an alkyl halide in the presence of a base. google.com A similar approach could be envisioned for N-cyanoethyl-tyrosine.

The following table outlines a representative, albeit generalized, procedure for the etherification of an N-protected tyrosine derivative, which could be adapted for N-cyanoethyl-tyrosine. The data is based on procedures for similar N-protected tyrosine compounds. google.com

Table 1: Representative Conditions for Etherification of N-Protected Tyrosine Phenolic Hydroxyl

StepReagent/ConditionPurposeExample Yield
1. N-Protection & Esterification Trifluoroacetic anhydride, Pyridine (B92270), MethanolProtection of the amino group and esterification of the carboxylic acid to prevent side reactions.93.6%
2. Etherification Alkyl halide (e.g., 2-(Boc-amino)ethyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Formation of the ether linkage at the phenolic hydroxyl group.81.4% (for two steps including subsequent hydrolysis)
3. Hydrolysis Aqueous base (e.g., NaOH or K₂CO₃)Hydrolysis of the methyl ester to the carboxylic acid.(Included in the 81.4% yield above)

Yields are illustrative and based on the synthesis of a related O-alkyl-N-protected-L-tyrosine derivative. google.com

The success of the etherification reaction is highly dependent on the reactivity of the alkylating agent and the reaction conditions. Primary alkyl halides are generally preferred as they are more susceptible to S\textsubscript{N}2 reactions, minimizing the potential for elimination side reactions that can occur with secondary and tertiary halides. libretexts.orgmasterorganicchemistry.com

Stereochemical Integrity and Racemization During Transformations

Maintaining the stereochemical integrity of the α-carbon is of paramount importance during the chemical transformation of amino acid derivatives, including N-cyanoethyl-tyrosine. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can occur under various reaction conditions, particularly those involving basic or harsh thermal treatments. highfine.com

The α-hydrogen of an amino acid derivative can be susceptible to abstraction by a base. The resulting carbanion can then be protonated from either face, leading to a loss of the original stereochemistry. The susceptibility to racemization is influenced by several factors, including the nature of the N-substituent, the base strength, the solvent, and the temperature. highfine.commdpi.com

In the context of N-cyanoethyl-tyrosine, the N-cyanoethyl group is an N-alkyl type substituent. However, reactions involving the activation of the carboxyl group, for instance in peptide coupling reactions, can significantly increase the risk of racemization. For N-acyl protected amino acids, such as N-acetyl-L-phenylalanine, racemization is known to proceed through the formation of an azlactone (oxazolone) intermediate. mdpi.com The formation of this planar, achiral intermediate allows for the easy loss of the α-proton's stereochemical configuration. highfine.commdpi.com While the N-cyanoethyl group is not an acyl group, any reaction condition that enhances the acidity of the α-hydrogen could potentially lead to racemization.

Studies on the racemization of various amino acids have highlighted the conditions that promote this undesirable side reaction. For instance, the presence of strong bases can facilitate the abstraction of the α-proton. highfine.com Even in the solid phase, racemization can be a concern. Research on the synthesis of peptides has shown that the choice of coupling reagents and additives is critical to suppress racemization. highfine.commdpi.com For example, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to minimize racemization during peptide bond formation. highfine.com

While there is a lack of specific data on the racemization of N-cyanoethyl-tyrosine, it is reasonable to infer that conditions typically leading to racemization in other N-substituted amino acids should be approached with caution. For example, prolonged exposure to strong bases or high temperatures during the etherification of the phenolic hydroxyl group could potentially compromise the stereochemical integrity of the α-carbon.

A study on the racemization of tyrosine in aged human lenses indicates that this amino acid can undergo racemization over time, although this occurs under biological aging conditions rather than synthetic transformations. researchgate.netnih.gov In synthetic chemistry, careful control of reaction parameters is essential. For instance, a method for the preparation of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine reported a high enantiomeric excess (ee value) of over 99%, indicating that with appropriate protecting groups and reaction conditions, transformations on the tyrosine side chain can be performed with minimal racemization. google.com This underscores the importance of optimizing reaction conditions to preserve the desired stereochemistry of N-cyanoethyl-tyrosine during its chemical modifications.

Table 2: Factors Influencing Racemization of Amino Acid Derivatives

FactorInfluence on RacemizationRationale
Base Strength Stronger bases increase the rate of racemization.Facilitates the abstraction of the α-proton. highfine.com
Temperature Higher temperatures generally increase the rate of racemization.Provides the activation energy for proton abstraction and subsequent steps.
N-Protecting Group N-acyl groups (e.g., acetyl, benzoyl) are more prone to racemization via azlactone formation.The carbonyl oxygen of the acyl group participates in the formation of the planar oxazolone (B7731731) intermediate. highfine.commdpi.com
Coupling Reagents/Additives Certain additives (e.g., HOBt, Oxyma) can suppress racemization during peptide bond formation.They form activated esters that are less prone to racemization than other activated intermediates. highfine.com
Solvent Polar aprotic solvents can influence the rate of racemization.The solvent can affect the stability of the intermediates and the effectiveness of the base.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for N-Alkyl Tyrosine Derivatives via Nitrile Reduction

The cyano group of Tyrosine, N-cyanoethyl- serves as a masked amino group, which can be unmasked through reduction to yield an N-propylamine derivative. This transformation is a valuable tool for the synthesis of N-alkylated tyrosine derivatives, which are of significant interest in medicinal chemistry and materials science. The reduction of nitriles to primary amines is a well-established transformation in organic synthesis, with a variety of reagents and conditions available to effect this change.

Catalytic hydrogenation is a common and efficient method for nitrile reduction. While the direct catalytic hydrogenation of Tyrosine, N-cyanoethyl- has not been extensively documented in the literature, the hydrogenation of the parent amino acid, L-tyrosine, has been studied. iu.edu More relevantly, the reduction of cyanoethylated resins to their corresponding aminopropyl derivatives has been successfully achieved using reagents like diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) (THF). massey.ac.nz This suggests that similar conditions could be applied to Tyrosine, N-cyanoethyl- to afford N-(3-aminopropyl)tyrosine.

The resulting primary amine can be further functionalized through various reactions, such as alkylation, acylation, or arylation, to introduce a wide range of substituents. This two-step sequence of cyanoethylation followed by reduction provides a reliable route to a library of N-substituted tyrosine derivatives with potential applications in the development of novel peptides, polymers, and small molecule therapeutics.

Table 1: Potential Reagents for the Reduction of the Nitrile Group in Tyrosine, N-cyanoethyl-

Reagent/Catalyst Conditions Product Potential Advantages
H₂ / Raney Nickel High pressure, NH₃/MeOH N-(3-aminopropyl)tyrosine High yield, clean reaction
Diborane (B₂H₆) in THF Room temperature or reflux N-(3-aminopropyl)tyrosine Mild conditions, effective for various substrates
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether N-(3-aminopropyl)tyrosine Powerful reducing agent

Incorporation into Modified Peptides or Peptidomimetics

The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their stability, bioavailability, and biological activity. The cyanoethyl group in Tyrosine, N-cyanoethyl- can act as a protecting group or a functional handle for further modifications within a peptide sequence. While the primary use of the cyanoethyl group in peptide synthesis has been for the protection of phosphate (B84403) groups on serine, threonine, and tyrosine residues, the principles of solid-phase peptide synthesis (SPPS) allow for the incorporation of various modified amino acids. acs.orgnih.govnih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but with modified backbones or side chains to improve their drug-like properties. The unique structure of N-cyanoethyl-tyrosine makes it an attractive building block for the synthesis of peptidomimetics with altered conformational preferences and resistance to enzymatic degradation.

Applications in the Synthesis of Heterocyclic Compounds

The nitrile group is a versatile functional group that can participate in a variety of cyclization reactions to form heterocyclic compounds. mdpi.comsioc-journal.cnnih.gov The presence of the cyanoethyl group in Tyrosine, N-cyanoethyl- provides a reactive handle for the construction of novel heterocyclic scaffolds fused to or incorporating the tyrosine core. These heterocyclic derivatives of tyrosine are of interest due to their potential for unique biological activities.

One potential application is in the synthesis of piperidine (B6355638) derivatives, which are common motifs in many pharmaceuticals. nih.gov Intramolecular cyclization of the N-cyanoethyl group with the tyrosine backbone could potentially lead to the formation of piperidine-fused tyrosine structures. Such reactions can be promoted by various catalysts, including transition metals, or proceed through radical pathways. mdpi.comsioc-journal.cn

Furthermore, the nitrile group can react with a variety of reagents to form different heterocyclic rings. For example, reaction with azides can lead to the formation of tetrazoles, which are important bioisosteres of carboxylic acids. nih.gov The synthesis of N-heterocyclic compounds through the cyclization of diamines is another area where a derivative of N-cyanoethyl-tyrosine could be employed. nih.gov

Table 2: Potential Heterocyclic Scaffolds from Tyrosine, N-cyanoethyl-

Reaction Type Reagents Resulting Heterocycle
Reductive Cyclization H₂, Catalyst Piperidine-fused tyrosine
[3+2] Cycloaddition Sodium Azide Tetrazolyl-ethyl-tyrosine
Condensation/Cyclization Hydrazine Pyrazole derivative

Utilisation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netbeilstein-journals.org The functional groups present in Tyrosine, N-cyanoethyl- make it a potential substrate for various MCRs. The amino acid backbone, the phenolic hydroxyl group, and the cyanoethyl moiety all offer points for diversification.

The Ugi and Passerini reactions are two of the most well-known isocyanide-based MCRs. researchgate.net While there is no direct report of using an isocyanide derived from N-cyanoethyl-tyrosine, the use of β-cyanoethyl isocyanide in the Ugi tetrazole reaction has been demonstrated. nih.gov This suggests that an isocyanide synthesized from the corresponding amine of reduced N-cyanoethyl-tyrosine could be a viable component in these reactions. This would allow for the rapid generation of a library of complex peptide-like molecules with multiple points of diversity.

The ability to participate in MCRs would significantly enhance the value of Tyrosine, N-cyanoethyl- as a building block for combinatorial chemistry and drug discovery, enabling the efficient synthesis of diverse and complex molecular scaffolds.

Exploration of Tyrosine, N-cyanoethyl- in Scaffold Diversification

Scaffold diversification is a key strategy in medicinal chemistry for the exploration of new chemical space and the development of novel therapeutic agents. frontiersin.orgd-nb.infonih.gov Tyrosine, N-cyanoethyl- represents an attractive starting point for scaffold diversification due to the presence of multiple reactive sites. The core tyrosine scaffold can be modified at the amino group, the carboxylic acid, the aromatic ring, and the phenolic hydroxyl group. The N-cyanoethyl group adds another layer of diversification potential through the reactivity of the nitrile.

Late-stage functionalization, a strategy that involves modifying a complex molecule in the final steps of a synthesis, could be effectively applied to derivatives of N-cyanoethyl-tyrosine. nih.gov The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, each of which can serve as a handle for further diversification.

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules. By combining the inherent functionality of the tyrosine scaffold with the versatile reactivity of the cyanoethyl group, a wide range of novel molecular architectures can be accessed. nih.gov This makes Tyrosine, N-cyanoethyl- a valuable tool for generating libraries of compounds for high-throughput screening and the discovery of new bioactive molecules.

Table 3: Compound Names Mentioned in the Article

Compound Name
Tyrosine, N-cyanoethyl-
N-Alkyl Tyrosine
N-(3-aminopropyl)tyrosine
N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-tyrosine
Serine
Threonine
Tyrosine
Piperidine
Tetrazole

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of "tyrosine, N-cyanoethyl-". nrel.gov These methods, such as Density Functional Theory (DFT), offer a balance of computational cost and accuracy for molecules of this size. nrel.govresearchgate.net

The bond connecting the cyanoethyl group to the nitrogen atom.

The bonds within the amino acid backbone (phi and psi torsional angles).

The bonds associated with the tyrosine side chain.

Computational software would be employed to perform a conformational search, identifying various low-energy structures. nih.govnumberanalytics.com Each of these conformers represents a local minimum on the potential energy surface. numberanalytics.com The geometry of each conformer is then optimized to find the most stable arrangement of atoms. The conformer with the lowest calculated energy is considered the most likely structure to be observed.

Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of Tyrosine, N-cyanoethyl-

Parameter Bond/Angle Calculated Value
Bond Length C-CN (cyano group) ~1.47 Å
Bond Length N-C (cyanoethyl) ~1.45 Å
Bond Length Cα-Cβ (tyrosine) ~1.54 Å
Bond Angle C-N-C (cyanoethyl) ~112°

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. ajchem-a.com

For "tyrosine, N-cyanoethyl-", the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring of the tyrosine moiety, which is a characteristic of tyrosine itself. The LUMO, on the other hand, would likely be distributed over the cyano group and the adjacent ethyl chain, given the electron-withdrawing nature of the nitrile group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Tyrosine, N-cyanoethyl-

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.5
LUMO -1.0 to -2.0

Note: These energy values are typical for similar organic molecules and serve as an example. Precise values would be obtained from quantum chemical calculations. ajchem-a.com

Optimization of Molecular Conformations

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of "tyrosine, N-cyanoethyl-". schrodinger.com

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. chemicalbook.comnmrdb.org These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the structure of the synthesized compound can be confirmed.

IR Vibrational Frequencies: Infrared (IR) spectroscopy identifies the vibrational modes of a molecule. core.ac.uk Quantum chemical calculations can determine these vibrational frequencies and their corresponding intensities. crimsonpublishers.com Key predicted vibrational modes for "tyrosine, N-cyanoethyl-" would include the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), the O-H stretch of the phenol, and the various C-H and C=C stretches of the aromatic ring.

Table 3: Predicted Key IR Vibrational Frequencies for Tyrosine, N-cyanoethyl-

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretch (Phenol) ~3600
C-H Stretch (Aromatic) ~3100-3000
C≡N Stretch (Nitrile) ~2250
C=O Stretch (Carboxyl) ~1730

Note: These are characteristic frequency ranges. The exact values would be derived from computational vibrational analysis.

Reaction Mechanism Studies for Synthetic Pathways

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions. sioc-journal.cn A plausible synthetic route for "tyrosine, N-cyanoethyl-" is the cyanoethylation of tyrosine. An alternative, more complex synthesis could involve a variation of the Strecker synthesis. masterorganicchemistry.com

In a potential Strecker synthesis pathway, 4-hydroxybenzaldehyde (B117250) would react with ammonia (B1221849) and cyanide to form an α-aminonitrile. masterorganicchemistry.comnih.gov Subsequent cyanoethylation of the amino group followed by hydrolysis of the nitrile would yield the final product. Computational studies could model the transition states and intermediates of this multi-step reaction to determine the most energetically favorable pathway and predict reaction kinetics.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule and their corresponding energies. numberanalytics.comlibretexts.org For "tyrosine, N-cyanoethyl-", the flexibility of the side chains and backbone allows for a multitude of possible conformations. nih.gov

By performing a systematic scan of the key dihedral angles, a potential energy surface can be generated. numberanalytics.com This "map" reveals the low-energy conformations (valleys) and the energy barriers between them (hills). mdpi.com Understanding the conformational landscape is important as the biological activity of a molecule can be dependent on its three-dimensional shape.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. samipubco.comnih.gov Given that tyrosine is a key amino acid in many biological processes, particularly those involving tyrosine kinases, "tyrosine, N-cyanoethyl-" could be a candidate for docking studies with such enzymes. mdpi.com

These simulations would place the "tyrosine, N-cyanoethyl-" molecule into the active site of a tyrosine kinase and calculate the binding affinity based on intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govrjsvd.com The results could provide a theoretical basis for whether this compound might act as an inhibitor or substrate for a particular enzyme. The docking pose would reveal key interactions, such as hydrogen bonding between the phenolic hydroxyl group or the carboxyl group of the ligand and amino acid residues in the enzyme's active site. mdpi.com

Broader Academic Context and Future Research Directions

Comparative Studies with Other N-Substituted Tyrosine Derivatives

The introduction of a substituent at the amino group of tyrosine significantly alters its physicochemical properties. To understand the unique characteristics of N-cyanoethyl-tyrosine, it is valuable to compare it with other well-studied N-substituted derivatives, such as the natural form L-tyrosine and the synthetically common N-acetyl-L-tyrosine.

The primary amino group of L-tyrosine is basic, while the N-cyanoethyl group introduces a secondary amine and a polar nitrile functionality. This modification impacts several key properties:

Basicity and Charge: The N-cyanoethyl group is expected to be less basic than the primary amino group of L-tyrosine due to the electron-withdrawing effect of the nitrile. This would alter the isoelectric point (pI) of the molecule compared to native tyrosine.

Solubility: While L-tyrosine has limited water solubility, derivatives like N-acetyl-L-tyrosine (NALT) are used in applications such as parenteral nutrition due to their enhanced solubility nih.govnih.gov. The polarity of the nitrile group in N-cyanoethyl-tyrosine may similarly influence its solubility in aqueous and organic solvents.

Future comparative studies should focus on quantifying these differences. Experimental determination of pKa values, partition coefficients (LogP), and solubility for N-cyanoethyl-tyrosine would provide a clear basis for selecting it for specific applications over other derivatives.

PropertyL-TyrosineN-Acetyl-L-tyrosineN-Cyanoethyl-tyrosine (Predicted)
Molecular Weight ( g/mol ) 181.19 rsc.org223.22 nih.gov234.25
Structure of N-Substituent -H-COCH₃-CH₂CH₂CN
Nature of Amino Group PrimaryAmideSecondary
Aqueous Solubility 0.479 g/L (25 °C) rsc.orgHigh (297 mg/mL) nih.govModerate to High
LogP (Octanol/Water) -2.26 rsc.org1.32 nih.govAltered relative to L-Tyrosine and NALT
Key Functional Groups Amino, Carboxyl, Phenol (B47542) rsc.orgAmide, Carboxyl, Phenol nih.govSecondary Amine, Carboxyl, Phenol, Nitrile

Exploration of Tyrosine, N-cyanoethyl- in the Synthesis of Advanced Materials

The unique bifunctional nature of N-cyanoethyl-tyrosine makes it an attractive monomer for the synthesis of advanced functional polymers and materials. The tyrosine component can impart biocompatibility, biodegradability, and specific recognition properties, while the N-cyanoethyl moiety provides a versatile chemical handle for polymerization and cross-linking nih.govkoreascience.kr.

The nitrile group (-C≡N) is particularly useful in polymer chemistry. It can undergo various transformations:

Cross-linking: The nitrile groups can participate in cycloaddition reactions, enabling the formation of cross-linked polymer networks. This is crucial for creating hydrogels with tunable mechanical properties for applications in drug delivery and tissue engineering nih.gov.

Polymerization: Tyrosine-based polymers have been synthesized and explored for their thermal properties and as substrates for enzymes nih.govkoreascience.kr. The presence of the cyanoethyl group could allow for novel polymerization pathways. For instance, research has shown that tyrosine residues in proteins can mediate radical photopolymerization fao.org.

Surface Modification: The N-cyanoethyl-tyrosine molecule could be grafted onto surfaces to modify their properties, for example, to create biocompatible coatings for medical implants.

Future research should explore the synthesis of homopolymers and copolymers of N-cyanoethyl-tyrosine. Characterizing the resulting materials' thermal stability, mechanical strength, and biocompatibility will be essential. The potential for these polymers to self-assemble into nanostructures, guided by the interactions of the tyrosine side chains, is another promising area for investigation.

Potential for Rational Design of N-Substituted Amino Acid Based Chemical Probes

N-substituted amino acids are increasingly used in the rational design of chemical probes to study biological systems. The N-cyanoethyl-tyrosine scaffold is a promising candidate for developing such probes for several reasons.

Enzyme Inhibitors and Substrates: The cyanoethyl group can act as a key interacting moiety within an enzyme's active site. For example, a cyanoethyl substituent was found to be an essential structural feature for the binding affinity of certain kinase inhibitors, likely through hydrogen bonding interactions with the enzyme backbone chemeo.com. N-cyanoethyl-tyrosine could be a lead compound for designing specific inhibitors for tyrosine kinases or other enzymes that recognize tyrosine.

Fluorescent Probes: The nitrile group can be a precursor to other functionalities or can influence the electronic properties of a molecule. While not fluorescent itself, the cyano group can be incorporated into larger conjugated systems to tune the properties of a fluorophore. Furthermore, the tyrosine moiety itself is a known fluorophore, and its properties could be modulated by the N-substituent.

Activity-Based Probes (ABPs): The cyanoethyl group can be used as a stable protecting group during the synthesis of complex probes, which is later removed to unmask a reactive group fao.orgresearchgate.net. In the design of probes for protein tyrosine phosphatases, a cyanoethyl protecting group is often used on the phosphate (B84403) moiety during synthesis google.com. A similar strategy could be employed where the N-cyanoethyl group serves as a stable linker or part of a recognition element in a cassette-like probe design fao.orgresearchgate.net.

Future work should focus on the synthesis of libraries based on the N-cyanoethyl-tyrosine scaffold to screen for inhibitory activity against various enzymes. The development of N-cyanoethyl-tyrosine-containing peptides could also lead to new probes for detecting hydrolase activity or for imaging specific protein-protein interactions masterorganicchemistry.com.

Mechanistic Investigations of Chemical Transformations Involving the N-Cyanoethyl Moiety on Tyrosine

The N-cyanoethyl group on the tyrosine backbone is a site of rich chemical reactivity, allowing for a variety of transformations to create further derivatives. Mechanistic investigations into these reactions are crucial for controlling outcomes and designing synthetic pathways.

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This would transform N-cyanoethyl-tyrosine into a tricarboxylic amino acid derivative. The mechanism involves the initial protonation of the nitrile nitrogen (under acidic conditions) or nucleophilic attack by hydroxide (B78521) (under basic conditions), followed by tautomerization and further attack by water to form an amide intermediate, which is then hydrolyzed to the carboxylic acid and ammonia (B1221849) nih.gov.

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney Nickel . This reaction would convert N-cyanoethyl-tyrosine into a diamino acid derivative, significantly altering its charge and chelating properties.

Cyclization Reactions: The nitrile group can participate in intramolecular cyclization reactions, depending on the conditions and the presence of other reactive groups, potentially forming heterocyclic structures.

Future research should conduct detailed kinetic and mechanistic studies on these transformations specifically for N-cyanoethyl-tyrosine. Understanding the reaction rates, intermediates, and potential side reactions will enable the precise chemical modification of this compound for various applications, from drug discovery to materials science.

Technological Advancements in Analytical Characterization of Novel Amino Acid Derivatives

The definitive identification and quantification of a novel amino acid derivative like N-cyanoethyl-tyrosine rely on advanced analytical techniques. The development and application of these technologies are critical for all aspects of its study, from synthesis verification to its detection in complex biological or material matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for analyzing amino acid derivatives due to its high sensitivity and specificity nih.govresearchgate.net. A typical workflow for N-cyanoethyl-tyrosine would involve:

Sample Preparation: Simple protein precipitation for plasma samples or dissolution in a suitable solvent for pure compounds.

Chromatographic Separation: Given its polarity, separation could be achieved on a reversed-phase column (with or without ion-pairing agents) or a hydrophilic interaction chromatography (HILIC) column nih.gov.

Mass Spectrometric Detection: Using electrospray ionization (ESI), the compound would be ionized (e.g., [M+H]⁺). In tandem MS mode (Selected Reaction Monitoring, SRM), a specific precursor ion is selected and fragmented, and a characteristic fragment ion is monitored for highly specific quantification springernature.comchemicalbook.com. For N-cyanoethyl-tyrosine, fragmentation would likely involve the loss of the carboxyl group or cleavage of the cyanoethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the unambiguous structural elucidation of novel compounds.

¹H NMR: Would provide information on the number and environment of all protons, confirming the presence of the aromatic protons from the tyrosine ring, the α-proton, and the two methylene (B1212753) groups of the cyanoethyl substituent wikipedia.orghmdb.ca.

¹³C NMR: Would confirm the carbon skeleton, including the characteristic chemical shift of the nitrile carbon (typically ~118-120 ppm) wikipedia.org.

2D NMR (e.g., HSQC, HMBC): These experiments are used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), allowing for complete and unambiguous assignment of the molecular structure.

Future advancements will focus on increasing the sensitivity of these methods, enabling the detection of N-cyanoethyl-tyrosine and its metabolites at very low concentrations in biological systems. The development of derivatization reagents that specifically target the unique structure of N-cyanoethyl-tyrosine could further enhance detection by LC-MS.

Q & A

Q. Methodological Answer :

  • Purity Assays : HPLC (≥98% purity) with CRMs .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to assess shelf-life.
  • Enantiomeric Purity : Chiral chromatography to confirm absence of D-isomers .

Advanced: How can computational modeling guide the design of N-cyanoethyl-tyrosine analogs with enhanced metabolic stability?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Predict electronic effects of substituents on cytochrome P450 metabolism.
  • MD Simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify susceptible bonds.
  • In Vitro Validation : Microsomal stability assays to correlate computational predictions with experimental half-life (t₁/₂) .

Basic: What safety protocols are critical when handling N-cyanoethyl-tyrosine in the lab?

Q. Methodological Answer :

  • PPE : Gloves and goggles to prevent eye/skin contact (Category 1 eye irritant ).
  • Ventilation : Use fume hoods during synthesis to avoid acrylonitrile exposure.
  • Waste Disposal : Neutralize cyanide byproducts before disposal .

Advanced: How do solvent polarity and proticity impact the reaction kinetics of N-cyanoethyl-tyrosine formation?

Methodological Answer :
Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating cyanoethylation. Kinetic studies using stopped-flow spectroscopy can measure rate constants (kobs) across solvents. Compare with Kamlet-Taft solvent parameters to model polarity effects. Protic solvents (e.g., water) may slow reactions due to hydrogen bonding with nucleophiles .

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